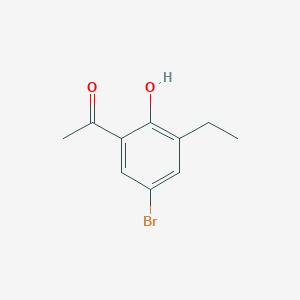

1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(5-bromo-3-ethyl-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-7-4-8(11)5-9(6(2)12)10(7)13/h4-5,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRKRLBGVYFTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone can be achieved through several methods:

Bromination of 2-hydroxyacetophenone: This method involves the bromination of 2-hydroxyacetophenone using bromine in glacial acetic acid.

Fries Rearrangement: Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride without solvent at temperatures between 120-140°C.

Industrial production methods typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents used in these reactions include bromine, aluminum chloride, potassium permanganate, sodium borohydride, and various nucleophiles.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties. Studies indicate that derivatives of 1-(5-bromo-3-ethyl-2-hydroxyphenyl)ethanone exhibit potent activity against various bacterial strains, including multi-drug resistant pathogens. The presence of the bromine atom is critical for enhancing the compound's efficacy against Gram-positive bacteria .

- Antioxidant Properties : Research has shown that this compound possesses antioxidant activity, making it a candidate for developing nutraceuticals aimed at combating oxidative stress-related diseases .

Ligand in Coordination Chemistry

This compound serves as a ligand in the synthesis of metal complexes. These complexes have potential applications in catalysis and as therapeutic agents. For instance, vanadocene complexes formed with this ligand have been studied for their spermicidal activity against human sperm .

Synthesis of Novel Compounds

The compound is utilized as a precursor for synthesizing more complex organic molecules. For example, it has been used to create hydrazones and other derivatives that exhibit enhanced biological activities . The versatility of this compound allows for modifications that can lead to novel pharmaceuticals.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multi-drug resistant bacteria |

| Coordination Chemistry | Ligand for metal complexes | Potential spermicidal activity |

| Organic Synthesis | Precursor for novel derivatives | Enhanced biological activities observed |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the hydroxyl group significantly increased antibacterial potency, suggesting that further structural optimization could yield even more effective compounds.

Case Study 2: Coordination Complexes

Research on vanadocene complexes involving this compound demonstrated promising results in spermicidal activity tests. The study confirmed that the coordination of this ligand to vanadium significantly enhanced its biological effectiveness compared to free vanadium salts.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physical Properties

Hydroxyacetophenones are distinguished by substituent type, position, and number. Below is a comparative analysis of 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone and its analogs:

Table 1: Structural and Physical Properties

Key Observations :

- Substituent Type : Replacing ethyl (target) with nitro () increases molecular weight and polarity, as seen in the higher melting point (99.5°C) of the nitro derivative.

- Methoxy vs. Ethyl : Methoxy groups () enhance solubility in polar solvents compared to the hydrophobic ethyl group in the target compound .

Key Observations :

- Nitration : The nitro derivative () is synthesized under strongly acidic conditions, whereas ethyl or methoxy groups may require alkylation or etherification steps .

- Schiff Base Formation: Hydroxyacetophenones with electron-withdrawing groups (e.g., Br, Cl) exhibit enhanced reactivity in condensation reactions with diamines .

Key Observations :

- Hydroxyl Groups : Compounds with multiple hydroxyl groups (e.g., 2,5-dihydroxy derivatives in ) show stronger α-glucosidase inhibition due to enhanced hydrogen bonding .

- Halogen Effects : Bromine and chlorine substituents () improve antimicrobial efficacy by increasing lipophilicity and membrane penetration .

Biological Activity

1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone, with the CAS number 81591-17-5, is a brominated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant and anticancer properties, along with a summary of relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrO2. The presence of the bromine atom and the hydroxyl group on the aromatic ring significantly influences its reactivity and biological properties.

Antioxidant Activity

Several studies have demonstrated the antioxidant capabilities of phenolic compounds similar to this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Mechanism : The antioxidant activity is primarily attributed to the ability to scavenge free radicals and chelate metal ions, preventing oxidative damage to cellular components.

- Research Findings : A study found that phenolic compounds exhibit varying degrees of DPPH radical scavenging activity, with some derivatives showing higher efficacy than ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

- Case Studies :

- A recent investigation into similar brominated phenolic compounds revealed significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The study indicated that structural modifications, such as the introduction of electron-donating groups, enhanced anticancer activity .

- Another study highlighted that derivatives of phenolic compounds exhibited selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal cells, suggesting a targeted therapeutic approach .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following points summarize key findings:

- Bromine Substitution : The presence of bromine at the 5-position enhances lipophilicity and biological activity compared to similar compounds with chlorine or iodine substitutions.

- Hydroxyl Group Influence : The hydroxyl group at the 2-position contributes to increased antioxidant activity by facilitating hydrogen donation during radical scavenging reactions.

Data Table: Biological Activity Comparison

Q & A

Q. What are the established synthetic routes for 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor acetophenone derivatives. Key steps include:

-

Bromination : Electrophilic substitution at the 5-position using bromine in acetic acid or HBr/H₂O₂ .

-

Ethylation : Introduction of the ethyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

-

Hydroxylation : Protection/deprotection strategies (e.g., using BBr₃ for demethylation) to introduce the 2-hydroxy group .

-

Optimization :

-

Temperature : Maintain 0–5°C during bromination to minimize side reactions.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.

-

Catalysis : Lewis acids like AlCl₃ improve acylation yields .

- Data Table : Common Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 0°C | 75–80 | |

| Ethylation | Ethyl iodide, K₂CO₃, DMF, 80°C | 65–70 | |

| Hydroxylation | BBr₃, CH₂Cl₂, -20°C | 85 |

Q. How is the structural integrity of this compound validated?

- Techniques :

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 2.5 ppm for acetyl group; δ 1.3 ppm for ethyl -CH₂-) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···O interactions between hydroxyl and ketone groups) .

- Mass Spectrometry : Validate molecular weight (m/z ≈ 257.03 [M+H]⁺) .

Q. What are the stability considerations for handling and storing this compound?

- Stability Risks :

- Light Sensitivity : Degrades under UV exposure; store in amber vials .

- Moisture : Hydrolysis of the acetyl group in aqueous environments; use desiccants .

- Storage Recommendations :

| Condition | Temperature | Solvent | Shelf Life | Reference |

|---|---|---|---|---|

| Solid | -20°C (dry) | N/A | 12 months | |

| Solution | 4°C (DMSO) | DMSO | 1 month |

Advanced Research Questions

Q. How does the bromo-ethyl-hydroxy substitution pattern influence reaction mechanisms in cross-coupling chemistry?

- Mechanistic Insights :

- Suzuki Coupling : The bromine atom at position 5 acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Steric hindrance from the ethyl group reduces reaction rates, requiring bulky ligands (e.g., SPhos) .

- Electrophilic Aromatic Substitution : The hydroxyl group directs incoming electrophiles to the para position (relative to -OH), but the ethyl group may sterically block meta substitution .

Q. What methodological approaches are used to assess its biological activity, particularly enzyme inhibition?

- In Vitro Assays :

- Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .

- Molecular Docking : Simulate binding interactions with proteins (e.g., COX-2) via AutoDock Vina; the hydroxyl group forms hydrogen bonds with catalytic residues .

- Data Contradictions :

- Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from assay conditions (pH, temperature) or impurity levels .

Q. How can researchers resolve contradictions in spectral data or synthetic yields?

- Troubleshooting Strategies :

- Purity Analysis : Use HPLC (C18 column, MeCN/H₂O gradient) to detect byproducts (e.g., di-brominated analogs) .

- Isotopic Labeling : ¹³C-labeling of the acetyl group to distinguish overlapping NMR signals .

- Reaction Monitoring : In-situ IR spectroscopy tracks bromine consumption (peak at 500 cm⁻¹) to optimize stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.